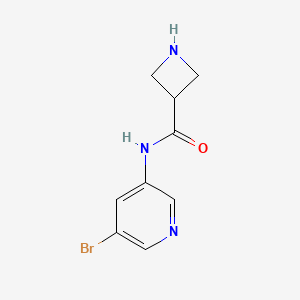

N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide

Description

N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring and an azetidine moiety

Properties

Molecular Formula |

C9H10BrN3O |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

N-(5-bromopyridin-3-yl)azetidine-3-carboxamide |

InChI |

InChI=1S/C9H10BrN3O/c10-7-1-8(5-12-4-7)13-9(14)6-2-11-3-6/h1,4-6,11H,2-3H2,(H,13,14) |

InChI Key |

YRRTYPKGQOTLKH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(=O)NC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of Azetidine Ring: The brominated pyridine is then reacted with azetidine-3-carboxylic acid or its derivatives under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the azetidine ring or the pyridine moiety.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(5-aminopyridin-3-yl)azetidine-3-carboxamide, while oxidation might produce N-(5-bromopyridin-3-yl)azetidine-3-carboxylic acid.

Scientific Research Applications

Pharmacological Applications

1. Nicotinic Acetylcholine Receptor Modulation

N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Research indicates that compounds similar to this compound can act as selective partial agonists at these receptors, which are implicated in cognitive function and mood regulation. The modulation of nAChRs could lead to potential treatments for conditions such as depression and nicotine dependence .

2. Antidepressant Effects

Studies have shown that compounds acting on nAChRs can exhibit antidepressant-like effects. For instance, the compound has been linked to reduced immobility in the forced swim test, a common model for assessing antidepressant activity in rodents. This suggests that this compound may offer therapeutic benefits for mood disorders by selectively decreasing α4β2-nAChR function .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated pyridine ring and azetidine moiety can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(5-Chloropyridin-3-yl)azetidine-3-carboxamide

- N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide

- N-(5-Methylpyridin-3-yl)azetidine-3-carboxamide

Uniqueness

N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in synthetic and medicinal chemistry.

Biological Activity

N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a brominated pyridine ring and an azetidine moiety, with a carboxamide functional group. Its molecular formula is and it has a molecular weight of approximately 257.084 g/mol. The specific arrangement of these components is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, derivatives containing brominated pyridine have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research indicates that this compound may also have anticancer properties. Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential mechanism for their anticancer effects.

The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The bromopyridine moiety may facilitate binding to these targets, while the azetidine ring enhances the compound's stability and bioavailability .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide | C9H10FN3O | Antimicrobial, Anticancer |

| Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylate | C13H17BrN2O2 | Antimicrobial |

| 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide | C13H12FN5O | Anticancer |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Line Studies : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving cell cycle arrest and induction of apoptosis.

- Kinase Inhibition : The compound has been explored as a potential kinase inhibitor, targeting pathways involved in tumor growth and progression. Initial findings suggest it may selectively inhibit certain kinases associated with cancer proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.